molecular formula C10H11NO2 B014999 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid CAS No. 67123-97-1

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B014999
CAS No.: 67123-97-1
M. Wt: 177.2 g/mol
InChI Key: BWKMGYQJPOAASG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe) . It is an unnatural α-amino acid that represents the core structural motif in a large number of tailored enzyme inhibitors . It has been identified as a core structural element present in several peptide-based drugs .

Mode of Action

The primary function of Tic in therapeutic peptide design is that of acting as a conformationally restricted analog of phenylalanine (Phe) and sometimes a more hydrophobic one for proline (Pro), which usually results in an increase in bioavailability, selectivity, and potency .

Biochemical Pathways

Tic has been identified as a core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products . Some remarkable examples are the optimization of enalapril, which led to more potent angiotensin-converting enzyme inhibitor quinapril , and the Phe to Tic substitution in CVFM tetrapeptide inhibitor of farnesyl transferase .

Pharmacokinetics

Its use as a conformationally restricted analog of phenylalanine in therapeutic peptide design suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Tic has been used in the synthesis of 10,10 a -dihydroimidazo- [1,5- b ]isoquinoline-1,3 (2 H,5 H)-diones, an inhibitor of inflammation, apoprotein B-100 biosynthesis, and matrix-degrading metalloproteinase .

Action Environment

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is unique due to its constrained structure and its role as a phenylalanine analog. Similar compounds include:

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKMGYQJPOAASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41994-51-8 (hydrochloride)
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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DSSTOX Substance ID

DTXSID80868286
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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Molecular Weight

177.20 g/mol
Source PubChem
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CAS No.

67123-97-1, 35186-99-3, 103733-65-9
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
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Record name (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Record name 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Tic exhibits diverse biological activities, largely attributed to its conformational rigidity, making it a valuable building block in peptide-based drug design.

    ANone:

    • Spectroscopic data: Detailed spectroscopic characterization of Tic and its derivatives, including NMR (1H and 13C), IR, and mass spectrometry data, can be found in various research publications. [, , , , ] These studies provide valuable insights into the structural conformation and dynamics of Tic and its derivatives.

    A: While specific information on material compatibility is limited in the provided literature, Tic derivatives have demonstrated stability in various solvents and formulations. For example, (S)-2-benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) showed good solubility in both polar and non-polar solvents. [] Research on Tic-containing peptides highlights their stability during synthesis and purification processes. [, , , ]

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